1-Benzyl-4-propylazetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-4-propylazetidin-2-one is an organic compound belonging to the azetidine family, which is characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl-4-propylazetidin-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of N-benzyl-N-propylamine with a suitable carbonyl compound under acidic or basic conditions to form the azetidine ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to optimize reaction efficiency and scalability. The use of catalysts and automated systems can further enhance the production rate and reduce costs .
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-4-propylazetidin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
1-Benzyl-4-propylazetidin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-propylazetidin-2-one involves its interaction with specific molecular targets and pathways. The compound may act by modulating enzyme activity, binding to receptors, or altering cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved .
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl-3-propylazetidin-2-one
- 1-Benzyl-4-butylazetidin-2-one
- 1-Benzyl-4-methylazetidin-2-one
Uniqueness
1-Benzyl-4-propylazetidin-2-one is unique due to its specific substitution pattern on the azetidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications .
Properties
CAS No. |
78159-37-2 |
---|---|
Molecular Formula |
C13H17NO |
Molecular Weight |
203.28 g/mol |
IUPAC Name |
1-benzyl-4-propylazetidin-2-one |
InChI |
InChI=1S/C13H17NO/c1-2-6-12-9-13(15)14(12)10-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3 |
InChI Key |
MOMBUUOXMDOYOY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(=O)N1CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.